Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate
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Overview
Description
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications and serves as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate typically involves the reaction of pyrido(2,3-d)pyrimidin-4(3H)-one with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The oxalate salt is then formed by reacting the free base with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrido(2,3-d)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine ring.
Scientific Research Applications
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate involves its interaction with specific molecular targets within the cell. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrido(2,3-d)pyrimidin-4(3H)-one derivatives
- Piperidine-containing heterocycles
- Oxalate salts of other heterocyclic compounds
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate stands out due to its unique combination of a pyrido(2,3-d)pyrimidin-4(3H)-one core and a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88350-78-1 |
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Molecular Formula |
C15H18N4O5 |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
oxalic acid;3-(piperidin-1-ylmethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N4O.C2H2O4/c18-13-11-5-4-6-14-12(11)15-9-17(13)10-16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9H,1-3,7-8,10H2;(H,3,4)(H,5,6) |
InChI Key |
GWQXXNMSIUBOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C=NC3=C(C2=O)C=CC=N3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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